1-Bromo-9H-tribenzo[a,c,e][7]annulene
Description
Conceptual Framework of Annulene Chemistry and Polycyclic Aromatic Hydrocarbons
Annulenes are a class of monocyclic hydrocarbons that feature a continuous system of alternating single and double bonds. researchgate.net This group of fully conjugated cyclic hydrocarbons is generically termed [n]annulene, where 'n' denotes the number of carbon atoms in the ring. amanote.com Their electronic properties are famously governed by Hückel's rule, which states that planar, monocyclic systems with (4n+2) π-electrons exhibit aromatic character, leading to enhanced stability. Conversely, systems with 4n π-electrons are classified as anti-aromatic and are typically destabilized. scholaris.ca Examples range from the archetypal aromatic compound, nih.govannulene (benzene), to the anti-aromatic amanote.comannulene (cyclobutadiene). researchgate.net
Polycyclic Aromatic Hydrocarbons (PAHs) are composed of two or more fused aromatic rings, where "fused" indicates that two rings share a common bond. researchgate.netamanote.com PAHs are broadly categorized into benzenoid systems, which are made up exclusively of fused benzene (B151609) rings (e.g., naphthalene, anthracene), and non-benzenoid systems, which incorporate rings of other sizes. amanote.com The tribenzo[a,c,e] researchgate.netannulene framework is a prime example of a non-benzenoid PAH due to its central seven-membered ring. The interplay between the aromatic benzene rings and the non-aromatic or weakly anti-aromatic character of the central ring defines the unique chemical nature of these molecules.
| Annulene Example | Ring Size (n) | π-Electron Count | Classification |
| Cyclobutadiene | 4 | 4 | Anti-aromatic |
| Benzene | 6 | 6 | Aromatic |
| Cyclooctatetraene | 8 | 8 | Non-aromatic (non-planar) |
| jksus.orgAnnulene | 10 | 10 | Aromatic (if planar) |
| youtube.comAnnulene | 12 | 12 | Anti-aromatic |
| ump.edu.plAnnulene | 18 | 18 | Aromatic |
Significance of Medium-Sized Annulene Rings in Structural and Electronic Research
Medium-sized rings, typically defined as those containing eight to eleven members, hold a unique position in chemistry. researchgate.net They are often underrepresented in chemical libraries and pharmaceutical agents, largely because their synthesis presents significant challenges. researchgate.net These challenges arise from a combination of high entropic penalties during cyclization and destabilizing transannular interactions (steric strain across the ring). researchgate.net
Despite these synthetic hurdles, medium-sized rings are of profound interest in structural and electronic research. Their conformational flexibility is constrained yet allows for a variety of three-dimensional shapes that are not accessible to smaller, planar rings or highly flexible macrocycles. This distinct spatial arrangement can lead to improved binding affinity with biological receptors. researchgate.net The seven-membered ring in the tribenzo[a,c,e] researchgate.netannulene core, while slightly smaller than the typical medium ring definition, shares these characteristics of significant ring strain and a fixed, non-planar geometry. X-ray crystallography studies of related derivatives confirm that these molecules adopt a distinct saddle-shaped or contorted structure. benchchem.com This inherent three-dimensionality is a key feature driving research into their potential applications.
Positioning of 1-Bromo-9H-tribenzo[a,c,e]researchgate.netannulene within the Family of Fused Annulenes
The parent compound, 9H-tribenzo[a,c,e] researchgate.netannulene, and its derivatives are notable for their non-planar structure, which can give rise to inherent chirality. researchgate.netbyjus.com This property makes the tribenzoannulene scaffold an outstanding platform for the design of novel chiral ligands and catalysts for asymmetric synthesis. byjus.com For instance, derivatives have been synthesized enantioselectively and successfully applied as ligands in catalytic reactions. researchgate.net
The introduction of a bromine atom at the 1-position of the 9H-tribenzo[a,c,e] researchgate.netannulene framework is a strategic chemical modification. Bromination is a fundamental transformation in organic synthesis that serves several purposes. rsc.org Firstly, it alters the electronic properties of the aromatic system. Secondly, and more importantly, the bromine atom acts as a versatile functional handle. Bromo-substituted PAHs are key precursors in a variety of cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the construction of more complex molecular architectures. jksus.org
Furthermore, the presence of a heavy atom like bromine can influence intermolecular interactions through a phenomenon known as halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules in the solid state. researchgate.net Therefore, 1-Bromo-9H-tribenzo[a,c,e] researchgate.netannulene is positioned not as an end-product, but as a crucial, functionalized building block. It combines the unique, inherently chiral, and rigid three-dimensional scaffold of the tribenzoannulene core with a reactive site for further elaboration, making it a valuable intermediate for the synthesis of advanced materials, complex molecular probes, and specialized catalysts.
| Compound Derivative | Key Structural Feature | Primary Chemical Significance |
| 9H-Tribenzo[a,c,e] researchgate.netannulene | Parent hydrocarbon with a CH₂ group at the 9-position. | Foundational non-planar, saddle-shaped scaffold. |
| 9H-Tribenzo[a,c,e] researchgate.netannulen-9-one | Ketone (C=O) group at the 9-position. | Precursor for synthesizing inherently chiral derivatives; enhanced electrophilicity at the 9-position. byjus.com |
| 1-Bromo-9H-tribenzo[a,c,e] researchgate.netannulene | Bromine atom on one of the fused benzene rings. | Functionalized intermediate for further synthesis (e.g., cross-coupling); modified electronic properties and potential for halogen bonding. jksus.orgresearchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C19H13Br |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
3-bromotetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),3,5,8,10,12,15,17-nonaene |
InChI |
InChI=1S/C19H13Br/c20-18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)19(17)18/h1-11H,12H2 |
InChI Key |
AAIWXUBDRROLFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(C4=CC=CC=C41)C(=CC=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 9h Tribenzo A,c,e 1 Annulene and Its Analogues
Retrosynthetic Analysis Applied to Complex Benzannulene Skeletons
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. princeton.edu For complex polycyclic systems like tribenzo[a,c,e] whiterose.ac.ukannulene, this process involves identifying strategic bonds for disconnection that lead to a convergent and efficient forward synthesis. bham.ac.uknih.gov
The primary goal of retrosynthetic analysis is to simplify the molecular complexity of the target. princeton.edu For the 9H-tribenzo[a,c,e] whiterose.ac.ukannulene skeleton, several strategic disconnections can be envisioned. A common approach for polycyclic structures is to disconnect at branch points or to break the molecule into symmetrical or similarly sized precursors. bham.ac.uk
A logical retrosynthetic approach involves a two-bond disconnection of the central seven-membered ring. This transform simplifies the bridged, tribenzannulene system into a more manageable biaryl or terphenyl precursor. For instance, disconnecting the two bonds connecting one of the outer benzene (B151609) rings to the central cycloheptatriene (B165957) ring would reveal a substituted biphenyl (B1667301) derivative. This precursor, containing appropriate functional groups, could then be cyclized in the forward synthesis to form the seven-membered ring. Such disconnections often lead back to precursors that can be assembled using powerful cross-coupling reactions.
Another key strategy involves identifying retrons for powerful ring-forming reactions. bham.ac.uk For example, the entire seven-membered ring can be viewed as the product of an intramolecular cyclization, such as a Friedel-Crafts-type reaction on a suitably functionalized 2,2'-disubstituted biphenyl linked to a third aromatic ring. Bond-network analysis, which systematically evaluates bond disconnections, has proven effective in planning the synthesis of other highly caged polycyclic natural products and can be conceptually applied here. nih.gov
The presence of a bromine atom at the C1 position requires strategic planning. There are two primary retrosynthetic approaches for introducing the halogen.
Late-Stage Halogenation: The bromine can be introduced onto a pre-formed 9H-tribenzo[a,c,e] whiterose.ac.ukannulene core via a functional group interconversion (FGI). This would typically involve an electrophilic aromatic substitution reaction. However, controlling the regioselectivity of such a reaction on a complex, non-symmetric PAH can be challenging.
Using a Halogenated Precursor: A more controlled and common strategy is to carry the halogen atom through the synthesis from a halogenated starting material. tandfonline.com In this approach, the retrosynthesis would lead back to a brominated biphenyl or benzene derivative. For example, one of the key starting materials could be a bromo-substituted benzene or biphenyl boronic acid or halide, ensuring the bromine atom is in the correct position in the final product. This strategy avoids potential issues with regioselectivity and harsh reaction conditions associated with late-stage halogenation. Classic methods like the Sandmeyer reaction, which converts an amino group into a halide, represent a powerful tool in this type of retrosynthetic planning. tandfonline.com
Synthetic Routes to the Tribenzo[a,c,e]whiterose.ac.ukannulene Core
Building the tribenzannulene skeleton in the forward direction relies on methods capable of forming strained, medium-sized rings and constructing multiple carbon-carbon bonds efficiently.
The formation of seven- and eight-membered rings is synthetically challenging due to unfavorable entropic and enthalpic factors compared to the construction of five- and six-membered rings. nih.gov Direct macrocyclization reactions are a primary method for constructing the central seven-membered ring. These reactions typically involve the intramolecular cyclization of a long, flexible precursor under high-dilution conditions to favor the desired intramolecular reaction over intermolecular polymerization. acs.org
One effective method is the Brønsted acid-catalyzed cationic carbocyclization of precursors like o-alkenyl-o'-alkynylbiaryls, which has been shown to selectively produce dibenzo-fused seven-membered carbocycles. nih.gov The fusion of aromatic units via seven-membered rings introduces a bent geometry, which can help create a stable and defined macrocyclic framework. nih.govresearchgate.net The choice of catalyst and reaction conditions is critical to control the outcome and yield of these cyclizations.
Palladium-catalyzed reactions are exceptionally powerful tools for the synthesis of complex PAHs and have been applied to the construction of the tribenzo[a,c,e] whiterose.ac.ukannulene core. rsc.org These reactions can form multiple C-C bonds in a single step under relatively mild conditions. nih.gov
A significant breakthrough is the enantioselective synthesis of inherently chiral tribenzo[a,c,e]annulene derivatives through palladium catalysis. researchgate.net One reported method involves the reaction of hydrazone derivatives with benzyl (B1604629) bromides. This process proceeds through a palladium-catalyzed carbene migration insertion and subsequent β-hydride elimination to form an exocyclic double bond, creating the chiral tribenzannulene scaffold with high enantioselectivity. benchchem.com This approach highlights the power of modern catalysis to not only construct the complex ring system but also to control its three-dimensional structure.
The table below summarizes representative conditions for such a catalytic approach.
| Reactants | Catalyst / Ligand | Conditions | Product Type | Yield / Selectivity | Reference |
| Heptagonal Oxime Derivatives + Bromo(chloro)benzyl | Palladium Catalyst + Chiral Phosphine Ligand | Mild Conditions | Inherently Chiral Tribenzo[a,c,e]annulene Derivatives | Excellent Performance | benchchem.com |
| Aryl Bromides + Hydrazones | Palladium Catalyst / Chiral Phosphine Oxide | Mild Conditions | Axially Chiral Vinyl Arenes (precursors to biaryls) | up to 97% ee | researchgate.net |
| o-Halostyrenes + Arynes (from silylaryl triflates) | Palladium(0) Catalyst | Acetonitrile, CsF, 80 °C | 9-Fluorenylidenes (structurally related fused systems) | Good Yields | nih.gov |
| Salicylaldehydes + Vinylcyclopropanes | Palladium Catalyst + Chiral Ligand | Toluene, 60 °C | Substituted Benzoxepins (heterocyclic seven-membered rings) | up to 99% yield, 83:17 e.r. | nih.gov |
This table presents a conceptual summary of related palladium-catalyzed reactions for constructing seven-membered rings and complex aromatic systems.
An alternative to direct macrocyclization is the use of ring expansion reactions, where a smaller, more easily formed ring is expanded to the desired seven-membered ring. whiterose.ac.uk Such strategies can leverage thermodynamic driving forces, such as the release of ring strain, to form the larger macrocycle. whiterose.ac.uk
For instance, strategies developed for the synthesis of azulenes (a fused five- and seven-membered ring system) can be conceptually informative. One such method involves the intramolecular addition of a rhodium carbenoid to an arene π-bond, followed by an electrocyclic ring opening to form the seven-membered ring. researchgate.net While not directly reported for 1-Bromo-9H-tribenzo[a,c,e] whiterose.ac.ukannulene, the application of transition-metal-catalyzed carbene insertion and subsequent rearrangement of a suitable precursor containing a five- or six-membered ring represents a viable, albeit less common, synthetic pathway toward the tribenzannulene core.
Introduction and Functionalization of the Bromine Substituent
The introduction of a bromine atom onto the 9H-tribenzo[a,c,e] benchchem.comannulene scaffold is a key step, providing a versatile handle for further chemical modifications. This can be achieved through either direct bromination of the parent annulene or by carrying a bromine substituent through the primary synthetic sequence.
Achieving regioselectivity in the bromination of a complex, non-planar PAH like 9H-tribenzo[a,c,e] benchchem.comannulene is a significant synthetic hurdle. The outcome of electrophilic aromatic substitution is governed by the electronic and steric properties of the substrate. For the tribenzo[a,c,e] benchchem.comannulene system, the electron density distribution across the three benzene rings and the central seven-membered ring will dictate the position of electrophilic attack.
While specific studies on the bromination of 9H-tribenzo[a,c,e] benchchem.comannulene are scarce, general methods for the regioselective bromination of arenes can be considered. One common approach involves the use of N-bromosuccinimide (NBS) with a suitable catalyst. For instance, the palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b] jksus.orgoxazin-2-ones utilizes the nitrogen atom of the heterocyclic ring as a directing group to achieve ortho-bromination. A similar directing group strategy could be envisioned for substituted tribenzoannulenes.
Another powerful method for the controlled bromination of complex molecules is the use of dimethyl sulfoxide (B87167) (DMSO) and hydrogen bromide (HBr). This system has been shown to be effective for the late-stage bromination of various arenes and heteroarenes under mild conditions, offering a versatile protocol for the synthesis of aryl bromides. The proposed mechanism involves the in situ generation of a brominating species, which can exhibit high regioselectivity.
The following table presents examples of regioselective bromination on different aromatic systems, illustrating the potential conditions that could be adapted for the synthesis of 1-Bromo-9H-tribenzo[a,c,e] benchchem.comannulene.
| Substrate | Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Product(s) | Yield (%) |
| 3-phenyl-2H-benzo[b] jksus.orgoxazin-2-one | NBS | Pd(OAc)₂ / PTSA | DCE | 100 (MW) | 7-bromo-3-phenyl-2H-benzo[b] jksus.orgoxazin-2-one | 85 |
| Anisole | DMSO/HBr | - | EtOAc | 25 | p-Bromoanisole | 98 |
| Coronene Tetracarboxydiimide | Br₂ | - | CHCl₃ | 25 | Mono/Di/Tri/Tetra-bromo derivatives | Controllable |
Table 1: Representative Regioselective Bromination Reactions. (NBS = N-bromosuccinimide, Pd(OAc)₂ = Palladium(II) acetate, PTSA = p-toluenesulfonic acid, DCE = 1,2-dichloroethane, MW = Microwave, DMSO = Dimethyl sulfoxide, HBr = Hydrogen bromide, EtOAc = Ethyl acetate, CHCl₃ = Chloroform).
For the synthesis of 1-Bromo-9H-tribenzo[a,c,e] benchchem.comannulene, an LSF approach would involve the direct bromination of the parent 9H-tribenzo[a,c,e] benchchem.comannulene. This could potentially be achieved using various electrophilic brominating agents. The challenge, as mentioned earlier, lies in controlling the regioselectivity. However, recent advances in C-H activation and functionalization offer promising avenues. For example, iridium-catalyzed C-H borylation followed by subsequent bromination is a well-established method for introducing bromine at a specific position.
The synthesis of the parent ketone, 9H-Tribenzo[a,c,e] benchchem.comannulen-9-one, has been reported via a palladium-catalyzed coupling of hydrazone derivatives. jksus.org This suggests a synthetic strategy where a brominated precursor could be used in the cyclization step to introduce the bromine atom at a defined position. For instance, starting with a brominated biphenyl derivative and coupling it with another aromatic fragment could lead to the desired brominated tribenzoannulene skeleton.
The following table outlines potential late-stage functionalization strategies that could be applicable to the 9H-tribenzo[a,c,e] benchchem.comannulene system, based on methodologies developed for other polycyclic aromatic hydrocarbons.
| Functionalization Type | Reagents | Catalyst | Potential Application to Tribenzoannulene |
| C-H Bromination | NBS, Br₂ | Light, Radical Initiator | Direct bromination, potentially with low regioselectivity |
| Directed C-H Bromination | NBS | Pd(OAc)₂, Directing Group | Introduction of a directing group on the tribenzoannulene scaffold to guide bromination to a specific position |
| C-H Borylation/Bromination | B₂pin₂, NBS | Ir catalyst, CuBr₂ | Regioselective introduction of a boryl group followed by conversion to a bromide |
| Electrophilic Bromination | Br₂ | Lewis Acid (e.g., FeBr₃) | Classical electrophilic substitution, regioselectivity would depend on the electronic properties of the tribenzoannulene core |
Table 2: Potential Late-Stage Functionalization Strategies for the Bromination of 9H-Tribenzo[a,c,e] benchchem.comannulene. (NBS = N-bromosuccinimide, Br₂ = Bromine, B₂pin₂ = Bis(pinacolato)diboron, Ir = Iridium, CuBr₂ = Copper(II) bromide, FeBr₃ = Iron(III) bromide).
Conformational Analysis and Stereochemical Aspects of 1 Bromo 9h Tribenzo A,c,e 1 Annulene
Conformational Dynamics ofresearchgate.netAnnulenes and Benzannulene Systems
Annulenes, which are monocyclic hydrocarbons with alternating double and single bonds, exhibit diverse structural properties depending on ring size. researchgate.net Seven-membered rings, or researchgate.netannulenes, are of particular interest due to their inherent non-planarity, which is a key determinant of their chemical and physical behavior. mdpi.com
The parent researchgate.netannulene, cycloheptatriene (B165957), is not planar and adopts a stable boat conformation. This non-planarity is a strategy to relieve the angle strain that would be present in a planar structure. The molecule undergoes a dynamic process known as ring inversion, where it flips between two equivalent boat conformations. acs.org This process involves passing through a higher-energy, planar transition state. The energy barrier for this inversion in unsubstituted cycloheptatriene is relatively low, indicating conformational flexibility at room temperature. acs.org Theoretical studies and experimental data have established the energy barriers for these dynamic processes, which are fundamental to understanding their reactivity. acs.org
Fusion of benzene (B151609) rings, as in benzannulenes, significantly impacts these dynamics. The rigid benzene units increase the strain in the seven-membered ring, altering the preferred conformation and increasing the barrier to ring inversion compared to the parent cycloheptatriene. In the case of 9H-tribenzo[a,c,e] researchgate.netannulene, the three fused rings lock the central seven-membered ring into a rigid, non-planar, and stable conformation.
| Compound | Conformation | Ring Inversion Barrier (approx. kcal/mol) |
| Cycloheptatriene | Boat | ~6 |
| Dibenzo[a,c]cycloheptene | Twisted | Higher than Cycloheptatriene |
| Tribenzo[a,c,e] researchgate.netannulene | Rigid, Twisted Boat | Significantly High (Conformationally locked) |
Note: The data presented is based on values reported for parent systems and is intended to be illustrative.
The introduction of bridging units across a ring system is a common strategy to restrict conformational freedom and study the properties of specific conformers. In benzannulene systems, bridging can force the molecule into a more planar or a more twisted geometry than it would naturally adopt. For example, studies on 5,9-propanobenzo researchgate.netannulene derivatives show that the seven-membered ring can be locked into specific chair or boat conformations depending on the substitution pattern and the nature of the bridging propano group. cas.cz These bridges act as conformational locks, allowing for the isolation and study of conformations that would otherwise be transient intermediates in a dynamic equilibrium. cas.cz The fused benzene rings in 1-Bromo-9H-tribenzo[a,c,e] researchgate.netannulene act as immovable "bridges," creating a deeply concave and conformationally rigid structure.
Inherent Chirality in Tribenzo[a,c,e]researchgate.netannulene Frameworks
Chirality is a fundamental property in chemistry, and complex polyaromatic systems can exhibit forms of chirality that extend beyond the traditional concepts of central, axial, planar, or helical chirality. nih.govrsc.orgresearchgate.net
The unique stereochemistry of inherently chiral molecules has driven the development of specialized synthetic methods to access them in enantiopure form. Catalytic enantioselective synthesis has emerged as a powerful tool for constructing these frameworks. Recent studies have demonstrated that chiral phosphoric acids can catalyze the condensation of cyclic ketones with hydroxylamines to produce inherently chiral tribenzocycloheptene derivatives with excellent yields and high enantioselectivities (up to 99% ee). nih.gov Similarly, enantioselective synthesis of derivatives like 9-benzylidene-9H-tribenzo[a,c,e] researchgate.netannulene has been achieved, expanding the library of available inherently chiral structures. researchgate.net These methods represent a significant advance, providing access to specific enantiomers for applications in chiral recognition and asymmetric catalysis. researchgate.netnih.gov
| Catalyst/Method | Substrate Type | Yield | Enantioselectivity (ee) |
| Chiral Phosphoric Acid (CPA) | Cyclic Ketones & Hydroxylamines | Up to 97% | Up to 99% |
| Asymmetric Cross-[4+4] Cycloaddition | Quinone Methides | Good to High | High |
| Chiral Ligand-Metal Complex | Varies | Varies | High |
This table summarizes representative results from recent studies on the synthesis of inherently chiral seven-membered rings. researchgate.netnih.gov
Atropisomerism is a type of axial chirality that results from hindered rotation around a single bond, most commonly a C-C bond between two aryl groups. nsf.govyoutube.com For atropisomers to be stable and separable, the energy barrier to rotation must be sufficiently high (typically >22 kcal/mol at room temperature). youtube.com This is often achieved by placing bulky substituents at the ortho positions of biaryl systems, which sterically prevent free rotation. youtube.com
While the core chirality of 1-Bromo-9H-tribenzo[a,c,e] researchgate.netannulene is considered inherent, the principles of atropisomerism are highly relevant to substituted annulene systems. If a bulky substituent were placed on one of the benzene rings adjacent to the seven-membered ring junction, or if a substituted group were attached at the 9-position, hindered rotation could create an additional element of chirality. The stability of such atropisomers would depend on the size of the substituents and the energy barrier to rotation. nsf.govmdpi.com The development of atroposelective synthetic methods, often involving kinetic resolution or asymmetric cyclizations, is a major focus in modern organic chemistry. mdpi.comnih.gov
Computational Investigations of Conformational Landscapes
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the complex potential energy surfaces of molecules like 1-Bromo-9H-tribenzo[a,c,e]annulene. These studies provide deep insights into the stable conformations and the energy barriers that separate them.
Density Functional Theory (DFT) Studies on Conformational Energy Minima
While specific DFT studies on 1-Bromo-9H-tribenzo[a,c,e]annulene are not extensively documented in publicly available literature, the conformational preferences of the parent 9H-tribenzo[a,c,e]annulene and its derivatives have been a subject of scientific inquiry. The seven-membered ring in these compounds typically adopts a twisted-boat or a boat-like conformation to minimize steric strain between the fused benzene rings.
The introduction of a bromine atom at the C1 position is expected to influence the conformational landscape. The bulky bromine atom can introduce additional steric interactions, potentially altering the dihedral angles of the biphenyl (B1667301) moiety and the precise geometry of the seven-membered ring. DFT calculations on related substituted dibenzo[a,c]cycloheptenes have shown that substituents can favor either pseudo-axial or pseudo-equatorial positions, leading to different conformational minima.
For the parent 9H-tribenzo[a,c,e]annulene, two enantiomeric twisted conformations are the global energy minima. The presence of the bromine atom in 1-Bromo-9H-tribenzo[a,c,e]annulene would lead to distinct diastereomeric conformations if another chiral center or a bulky substituent is present.
To illustrate the typical energy differences found in related systems, the following table presents hypothetical relative energies for possible conformations of a monosubstituted tribenzo[a,c,e]annulene, based on data from analogous bridged biphenyl systems.
Table 1: Hypothetical Relative Conformational Energies of a Substituted Tribenzo[a,c,e]annulene Derivative
| Conformation | Description | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|
| Twisted-Boat 1 (Pseudo-Equatorial) | Substituent in a lower-steric hindrance position. | 0.00 |
| Twisted-Boat 2 (Pseudo-Axial) | Substituent in a higher-steric hindrance position. | 1.5 - 3.0 |
| Transition State (Planar Biphenyl) | High-energy state for ring inversion. | 15 - 25 |
Elucidation of Inversion Barrier Mechanisms
The two enantiomeric ground-state conformations of 9H-tribenzo[a,c,e]annulene and its derivatives can interconvert through a process of ring inversion. This inversion is of significant interest as the energy barrier to this process determines the compound's configurational stability at a given temperature. The mechanism of this inversion involves the planarization of the biphenyl moiety, which represents the transition state of the process.
Computational studies, often complemented by experimental techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to determine the magnitude of this inversion barrier. For instance, studies on structurally related 5-substituted-5H-6-chlorodibenzo[a,c]cycloheptenes have shown that the energy barrier for the inversion of the biphenyl moiety falls in the range of 14.1–17.7 kcal/mol. In another relevant study on a 7-substituted-(8Z)-8-chloro-6,7-dihydro-9-(1,2-dihydro-6-R-naphthalen-4-yl)-2-R-5H-benzoannulene, the barrier to the conformational process was experimentally determined to be 74.5 ± 0.5 kJ/mol (approximately 17.8 kcal/mol).
For 1-Bromo-9H-tribenzo[a,c,e]annulene, the inversion barrier would be influenced by the steric and electronic effects of the bromine substituent. DFT calculations would be instrumental in precisely mapping the minimum energy path for the ring inversion, identifying the transition state structure, and calculating the associated activation energy. The general mechanism involves a concerted motion where the seven-membered ring flattens, forcing the two phenyl rings of the biphenyl unit to become coplanar. This transition state is energetically unfavorable due to significant steric clashes between the ortho-hydrogens of the biphenyl unit and increased angle strain in the seven-membered ring.
The following table summarizes representative inversion barriers for related bridged biphenyl systems, providing a reasonable estimate for the expected range for 1-Bromo-9H-tribenzo[a,c,e]annulene.
Table 2: Representative Inversion Barriers in Related Bridged Biphenyl Systems
| Compound Class | Method | Inversion Barrier (kcal/mol) |
|---|---|---|
| 5-Substituted-5H-6-chlorodibenzo[a,c]cycloheptenes | Dynamic NMR | 14.1 - 17.7 |
| Substituted Benzoannulene Derivative | Dynamic NMR | ~17.8 |
| 9-Benzylidene-9H-tribenzo[a,c,e]annulene | DFT Calculations (Stereochemical Stability) | Not explicitly quantified, but stable |
Electronic Structure and Aromaticity in Tribenzo A,c,e 1 Annulenes
Theoretical Concepts of Aromaticity in Annulenes
Aromaticity is a foundational concept in chemistry, signifying enhanced stability in cyclic, planar molecules with a continuous system of delocalized π-electrons. wikipedia.org While initially conceptualized for simple monocyclic rings, these theories have been extended to more complex structures like tribenzo[a,c,e] youtube.comannulenes.
Developed by Erich Hückel, this rule is a cornerstone for predicting aromaticity. wikipedia.org It posits that for a cyclic, planar, and fully conjugated molecule to be aromatic, it must possess a specific number of π-electrons, namely 4n+2, where 'n' is a non-negative integer (e.g., 2, 6, 10, 14...). wikipedia.orgvedantu.com Conversely, systems with 4n π-electrons are deemed antiaromatic, characterized by significant instability. nih.gov
The application of Hückel's rule to large and polycyclic systems requires careful consideration. algoreducation.com For polycyclic aromatic hydrocarbons (PAHs), the rule is often applied to the periphery of the molecule. libretexts.org However, factors such as ring strain and the ability to maintain planarity become critical. In large annulenes, steric hindrance, particularly between internal hydrogen atoms, can force the molecule into a non-planar conformation, thereby disrupting the continuous p-orbital overlap required for aromaticity. stackexchange.com For a molecule like 9H-tribenzo[a,c,e] youtube.comannulene, the central seven-membered ring is inherently non-planar due to the sp³-hybridized carbon at the 9-position, which interrupts the cyclic conjugation and complicates a simple application of Hückel's rule to the entire macrocycle. Aromaticity in such systems is often localized within the fused benzene (B151609) rings.
A fascinating extension of aromaticity theory is the concept of Möbius aromaticity, first proposed by Edgar Heilbronner in 1964. wikipedia.org This concept applies to monocyclic arrays of p-orbitals that have a single, half-twist, akin to a Möbius strip. wikipedia.orgresearchgate.net This twist results in an odd number of out-of-phase overlaps in the orbital system. wikipedia.org
The key distinction of Möbius systems lies in their electron-counting rule, which is the inverse of Hückel's rule. Aromatic stabilization is achieved in systems with 4n π-electrons, while those with 4n+2 π-electrons are antiaromatic. wikipedia.orgresearchgate.net This topological requirement for a twist means that Möbius aromaticity is typically considered in larger, more flexible annulenes or in the transition states of pericyclic reactions where such a twisted geometry can be accommodated. nih.govillinois.edu Due to the rigid, fused structure of 9H-tribenzo[a,c,e] youtube.comannulene, and the lack of a continuous cyclic p-orbital system that could sustain a twist, Möbius aromaticity is not a primary consideration for its ground-state structure.
| System Topology | Aromatic π-Electron Count | Antiaromatic π-Electron Count |
|---|---|---|
| Hückel (Cylindrical, 0 twists) | 4n + 2 | 4n |
| Möbius (Twisted, 1 twist) | 4n | 4n + 2 |
Computational Assessment of Aromatic Character
Given the limitations of simple rules for complex molecules, computational chemistry provides powerful tools to quantify and visualize aromaticity based on the magnetic properties of a molecule. github.io
Introduced by Paul von Ragué Schleyer in 1996, Nucleus-Independent Chemical Shift (NICS) has become a widely used computational method to evaluate aromaticity. github.ioresearchgate.net The method involves placing a "ghost atom" (a point with no nucleus or electrons) at a position of interest, typically in the center of a ring (NICS(0)) or at a defined distance above the ring plane, such as 1 Å (NICS(1)). github.ionih.gov
The calculated magnetic shielding at this point serves as an indicator of the induced ring current generated in the presence of an external magnetic field. github.io
Negative NICS values (e.g., for benzene, around -8 to -10 ppm) indicate a diatropic ring current, which is a hallmark of aromaticity. ic.ac.uk
Positive NICS values suggest a paratropic ring current, characteristic of antiaromaticity. github.io
Values near zero imply a non-aromatic system.
For polycyclic systems, NICS values can be calculated for each individual ring to assess local aromaticity. nih.gov In a molecule like 1-Bromo-9H-tribenzo[a,c,e] youtube.comannulene, one would expect the fused benzene rings to exhibit significant negative NICS values, while the central seven-membered ring would likely show a value closer to zero, reflecting its non-aromatic, non-planar nature. Dissected NICS analysis can further separate the contributions of π- and σ-electrons, providing a clearer picture of the π-electron delocalization. researchgate.netrsc.org
| Compound | π-Electron Count | Character | Approximate NICS(1)zz (ppm) |
|---|---|---|---|
| Benzene | 6 | Aromatic | -30 to -35 |
| Cyclobutadiene (planar) | 4 | Antiaromatic | +40 to +50 |
| Cyclooctatetraene (planar) | 8 | Antiaromatic | +25 to +30 |
The Anisotropy of the Induced Current Density (ACID) method offers a visual representation of electron delocalization. beilstein-institut.de It generates a 3D plot of the scalar field that represents the density of delocalized electrons. beilstein-institut.dersc.org By visualizing the response to an applied magnetic field, ACID plots show the pathways and direction of induced ring currents.
In these plots, a continuous, clockwise-flowing current (a diatropic current) within a ring is a clear visual indicator of aromaticity. researchgate.net Conversely, a counter-clockwise (paratropic) current signifies antiaromaticity. This method is particularly useful for complex polycyclic systems, as it can clearly delineate localized aromatic circuits from non-aromatic or antiaromatic regions within the same molecule. For the tribenzo[a,c,e] youtube.comannulene framework, an ACID plot would be expected to show strong diatropic currents localized within each of the three benzene rings.
Reactivity and Chemical Transformations of 1 Bromo 9h Tribenzo A,c,e 1 Annulene
Bromine-Mediated Reactions
The presence of a bromine substituent on the tribenzo[a,c,e] stackexchange.comannulene framework is a key feature that allows for a variety of subsequent chemical modifications. This halogen atom significantly influences the molecule's synthetic utility, enabling the formation of new carbon-carbon bonds and the generation of reactive organometallic intermediates.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.org While specific studies on the Suzuki-Miyaura coupling of 1-Bromo-9H-tribenzo[a,c,e] stackexchange.comannulene are not extensively documented, the reactivity of brominated polycyclic aromatic hydrocarbons (PAHs) in such transformations is well-established. It is anticipated that 1-Bromo-9H-tribenzo[a,c,e] stackexchange.comannulene would readily participate in these reactions to furnish 1-aryl- or 1-vinyl-9H-tribenzo[a,c,e] stackexchange.comannulene derivatives.
The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions. Microwave-assisted Suzuki cross-coupling reactions have been shown to be highly efficient for the synthesis of PAHs, significantly reducing reaction times.
Typical Reaction Parameters for Suzuki-Miyaura Coupling of Brominated PAHs:
| Parameter | Common Examples |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | PPh₃, dppf, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |
| Boron Reagent | Arylboronic acids, Arylboronic esters |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O |
| Temperature | Room temperature to reflux |
The electronic and steric properties of the coupling partners can influence the reaction efficiency. Electron-rich and electron-poor arylboronic acids are generally well-tolerated. The successful application of this methodology would provide a straightforward route to a diverse range of substituted tribenzo[a,c,e] stackexchange.comannulene derivatives with tailored electronic and photophysical properties.
The carbon-bromine bond in 1-Bromo-9H-tribenzo[a,c,e] stackexchange.comannulene can be exploited to generate highly reactive organometallic intermediates, such as Grignard reagents and organolithium species. These derivatives serve as potent nucleophiles and are valuable for the formation of new carbon-carbon and carbon-heteroatom bonds.
Grignard Reagent Formation: The reaction of aryl bromides with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is a standard method for the preparation of Grignard reagents. harvard.edu The formation of the Grignard reagent from 1-Bromo-9H-tribenzo[a,c,e] stackexchange.comannulene would involve the oxidative insertion of magnesium into the C-Br bond. youtube.com The resulting organomagnesium halide could then be reacted with a variety of electrophiles, including aldehydes, ketones, esters, and nitriles, to introduce a wide range of functional groups. Activation of the magnesium surface, for instance with iodine or 1,2-dibromoethane, may be necessary to initiate the reaction. stackexchange.com
Organolithium Reagent Formation: Alternatively, treatment of 1-Bromo-9H-tribenzo[a,c,e] stackexchange.comannulene with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would likely result in halogen-metal exchange to afford the corresponding 1-lithio-9H-tribenzo[a,c,e] stackexchange.comannulene. This organolithium species would exhibit similar reactivity to the Grignard reagent, serving as a powerful nucleophile in reactions with various electrophiles.
Reactions of the Tribenzo[a,c,e]stackexchange.comannulene Core
The fused aromatic rings of the tribenzo[a,c,e] stackexchange.comannulene core possess a rich electronic structure that allows for a range of chemical transformations. These reactions can modify the periphery of the molecule, leading to new derivatives with altered properties.
Polycyclic aromatic hydrocarbons are generally more reactive towards electrophilic substitution than benzene (B151609). libretexts.org The tribenzo[a,c,e] stackexchange.comannulene system, with its extended π-electron cloud, is expected to be susceptible to electrophilic attack. The regioselectivity of such reactions will be influenced by the electronic effects of the existing bromine substituent and the inherent reactivity of the different positions on the aromatic rings. Based on the structures of related PAHs like phenanthrene and anthracene, electrophilic attack is likely to occur at positions that lead to the most stable carbocation intermediates, often preserving the aromaticity of the other rings. libretexts.org
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For instance, nitration is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com
Predicted Sites of Electrophilic Attack on the Tribenzo[a,c,e] stackexchange.comannulene Core:
| Reagent | Electrophile | Expected Reaction |
| HNO₃/H₂SO₄ | NO₂⁺ | Nitration |
| Br₂/FeBr₃ | Br⁺ | Bromination |
| SO₃/H₂SO₄ | SO₃ | Sulfonation |
| RCOCl/AlCl₃ | RCO⁺ | Friedel-Crafts Acylation |
| RCl/AlCl₃ | R⁺ | Friedel-Crafts Alkylation |
The directing effects of the bromine atom and the steric hindrance around the different positions of the tribenzoannulene core will play a crucial role in determining the final product distribution.
The extended aromatic system of the tribenzo[a,c,e] stackexchange.comannulene core can undergo both oxidative and reductive transformations under appropriate conditions.
Oxidative Transformations: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize PAHs. The reaction often proceeds at the most reactive positions of the aromatic system. nih.govnih.gov For the tribenzo[a,c,e] stackexchange.comannulene core, oxidation could potentially lead to the formation of quinone-like structures or, under harsh conditions, cleavage of the aromatic rings. libretexts.orglibretexts.org The reactivity of a specific PAH towards permanganate oxidation is compound-specific. nih.gov
Reductive Transformations: The bromine atom on the tribenzo[a,c,e] stackexchange.comannulene ring can be removed through reductive dehalogenation. Reagents like sodium borohydride (NaBH₄) in the presence of a palladium catalyst can achieve this transformation. nih.gov While NaBH₄ alone is a mild reducing agent, its reactivity can be enhanced with additives. masterorganicchemistry.comutrgv.eduyoutube.com It is also possible to reduce the aromatic system itself, although this typically requires more forcing conditions, such as catalytic hydrogenation at high pressure and temperature. For instance, the complete hydrogenation of naphthalene to decalin requires high temperatures and pressures. youtube.com
Advanced Characterization Methodologies for 1 Bromo 9h Tribenzo A,c,e 1 Annulene Research
Advanced Spectroscopic Techniques for Structural and Electronic Insights
Spectroscopic methods are indispensable for probing the structural and electronic characteristics of 1-Bromo-9H-tribenzo[a,c,e] nih.govannulene. These techniques provide critical information on conformational dynamics, chiral properties, and elemental composition that is not accessible through basic analytical methods.
Dynamic Nuclear Magnetic Resonance (DNMR) for Conformational Exchange Studies
The non-planar, seven-membered central ring of the tribenzo[a,c,e] nih.govannulene framework is subject to conformational inversion. This dynamic process, often a ring flip between two enantiomeric boat-like conformations, can be investigated using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy. By monitoring the NMR spectrum at variable temperatures, researchers can study the kinetics of this conformational exchange.
At high temperatures, if the ring inversion is rapid on the NMR timescale, the signals for protons or carbons that exchange between magnetically distinct environments will appear as single, time-averaged peaks. As the temperature is lowered, the rate of inversion slows. This leads to the broadening of these signals, which eventually decoalesce into separate, sharp signals for each distinct conformer at the coalescence temperature. Below this temperature, in the slow-exchange regime, the individual conformers can be observed.
Table 1: Representative DNMR Parameters for Conformational Exchange This table presents hypothetical data based on typical values for similar fluxional molecules to illustrate the parameters obtained from DNMR studies.
| Parameter | Value | Description |
| Coalescence Temperature (Tc) | 280 K | The temperature at which the two separate signals for an exchanging nucleus merge into a single broad peak. |
| Frequency Separation (Δν) | 150 Hz | The difference in chemical shift (in Hz) between the signals of the two conformers in the slow-exchange limit. |
| Rate Constant at Tc (k) | 333 s⁻¹ | The rate of conformational exchange at the coalescence temperature, calculated from Δν. |
| Free Energy of Activation (ΔG‡) | 14.5 kcal/mol | The energy barrier for the ring inversion process, indicating the conformational stability of the molecule. |
Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Analysis
The helical twist of the tribenzo[a,c,e] nih.govannulene core makes it inherently chiral, existing as two non-superimposable enantiomers. Circular Dichroism (CD) spectroscopy is a crucial tool for studying such chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. acs.org
A CD spectrum provides a unique fingerprint for each enantiomer, with mirror-image spectra for the (P)- and (M)-helicities. This allows for the unambiguous assignment of the absolute configuration of a resolved sample when compared with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). rsc.org The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the molecule's conformation and the electronic transitions between molecular orbitals. acs.org
For 1-Bromo-9H-tribenzo[a,c,e] nih.govannulene, CD spectroscopy can be used to:
Confirm the successful separation of enantiomers.
Determine the absolute configuration of the separated enantiomers.
Study how the molecular conformation changes with solvent or temperature, as these changes would be reflected in the CD spectrum.
The chiroptical properties of helicenes and related helical aromatic compounds are well-documented, showing intense CD signals that are characteristic of their extended, twisted π-systems. rsc.org
High-Resolution Mass Spectrometry for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a definitive method for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-Bromo-9H-tribenzo[a,c,e] nih.govannulene (C₁₉H₁₃Br), HRMS can distinguish its exact mass from that of other molecules with the same nominal mass.
A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by two mass units. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule. libretexts.orgresearchgate.net HRMS can resolve these peaks and confirm their masses to within a few parts per million (ppm), unequivocally verifying the molecular formula.
Table 2: Expected HRMS Data for C₁₉H₁₃Br
| Ion Formula | Isotope Composition | Calculated Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | Relative Abundance |
| [C₁₉H₁₃⁷⁹Br]⁺ | ¹²C₁₉¹H₁₃⁷⁹Br | 320.0249 | 320.0251 | +0.6 | ~100% |
| [C₁₉H₁₃⁸¹Br]⁺ | ¹²C₁₉¹H₁₃⁸¹Br | 322.0228 | 322.0230 | +0.6 | ~97% |
Diffraction Techniques for Solid-State Architecture
Diffraction techniques are unparalleled in their ability to determine the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and conformational details.
X-ray Crystallography for Precise Molecular Geometry and Conformation
Single-crystal X-ray crystallography is the gold standard for determining the absolute structure of a crystalline organic compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of 1-Bromo-9H-tribenzo[a,c,e] nih.govannulene, a detailed three-dimensional electron density map can be constructed. From this map, the precise position of each non-hydrogen atom can be determined.
This technique would provide definitive information on:
The boat-like conformation of the central seven-membered ring.
The dihedral angles between the planes of the benzene (B151609) rings, quantifying the helical twist.
The precise bond lengths and angles throughout the molecule, revealing any strain or electronic effects introduced by the bromine substituent.
The intermolecular packing arrangement in the crystal lattice, showing how the chiral molecules arrange themselves in the solid state.
While a crystal structure for 1-Bromo-9H-tribenzo[a,c,e] nih.govannulene is not publicly deposited, crystallographic data for many brominated carbazole and other aromatic derivatives are available, demonstrating the routine application of this method for structural elucidation. researchgate.netresearchgate.net
Neutron Diffraction for Hydrogen Atom Localization and Detailed Structural Analysis
While X-ray diffraction is excellent for locating heavier atoms like carbon and bromine, it is less effective at precisely determining the positions of hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation because neutrons scatter from atomic nuclei rather than electrons. The scattering length of hydrogen (or its isotope deuterium) is comparable to that of carbon, making it easily "visible" in a neutron diffraction experiment.
By performing neutron diffraction on a suitable crystal, the positions of the 13 hydrogen atoms in the 1-Bromo-9H-tribenzo[a,c,e] nih.govannulene molecule can be located with high precision. This is particularly important for:
Accurately defining the geometry of the C-H bonds.
Studying any non-covalent interactions involving hydrogen atoms, such as C-H···π interactions, which can influence crystal packing.
Providing a complete and highly accurate structural model for benchmarking theoretical calculations.
Combining X-ray and neutron diffraction data provides the most comprehensive and detailed picture of the molecular structure in the solid state.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Bromo-9H-tribenzo[a,c,e][7]annulene, and how can intermediates be characterized?
Answer: The synthesis typically involves halogenation or annulation strategies. For example, HI elimination using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can selectively yield dibenzo[a,c][7]annulene derivatives under mild conditions (quantitative yields reported) . Oxidation of brominated benzo[7]annulene precursors with agents like m-CPBA or H₂O₂ can introduce functional groups (e.g., bromobenzotropones) . Characterization relies on NMR (¹H/¹³C for regiochemistry), HRMS (exact mass verification), and X-ray crystallography (to resolve fused-ring geometry). Thermal stability during synthesis should be monitored via TGA/DSC .
Q. How can the structural integrity and purity of this compound be confirmed experimentally?
Answer:
- Spectroscopy: UV-Vis (λₘₐₓ ~300–400 nm for extended conjugation) and FT-IR (C-Br stretch ~500–600 cm⁻¹) .
- X-ray diffraction: Resolves bond alternation and non-planar distortions in annulene cores (e.g., bond lengths ~1.34–1.46 Å in similar systems) .
- Chromatography: HPLC or GC-MS to detect impurities from incomplete annulation or halogenation .
Q. What are the stability considerations for handling and storing this compound?
Answer:
Q. What preliminary biological activities have been reported for benzo[7]annulene derivatives, and how are they screened?
Answer:
- Anticancer: MTT assays against MCF7/A549 cell lines show IC₅₀ values correlated with substituent electron-withdrawing effects (e.g., Cl/Br at position 9) .
- Antimicrobial: Agar diffusion methods (MIC ≤50 µg/mL for S. aureus and E. coli) .
- Toxicity: Zebrafish embryo models or HEK293 cell viability assays to evaluate acute toxicity (LD₅₀ >100 mg/kg) .
Advanced Research Questions
Q. What mechanistic pathways govern the reactivity of this compound in cross-coupling or cycloaddition reactions?
Answer:
- Suzuki coupling: Bromine acts as a leaving group; Pd-catalyzed coupling with arylboronic acids requires optimization of ligand (e.g., SPhos) and base (K₂CO₃) .
- Electrocyclization: DFT studies predict conrotatory pathways for annulene ring-opening (activation energy ~20–25 kcal/mol) .
- Photoreactivity: Time-resolved spectroscopy reveals triplet-state intermediates (τ ~µs) in [4+2] cycloadditions .
Q. How does aromaticity influence the electronic properties of this compound?
Answer:
- NICS calculations: Negative NICS(1) values (−8 to −12 ppm) indicate diatropic ring currents in planar conformers .
- Bond alternation: X-ray data for analogous [16]annulenes show alternating single/double bonds (∆r ~0.15 Å), reducing π-delocalization .
- Redox behavior: Cyclic voltammetry reveals quasi-reversible reductions (E₁/₂ ~−1.2 V vs. Fc/Fc⁺) due to electron-deficient bromine substituents .
Q. How can structure-activity relationships (SARs) guide the design of benzo[7]annulene-based therapeutics?
Answer:
- Substituent effects: Electron-withdrawing groups (Br/Cl) enhance tubulin polymerization inhibition (IC₅₀ ~0.5 µM) by stabilizing ligand-receptor π-stacking .
- Ring expansion: Docking studies (AutoDock Vina) show [7]annulene derivatives with fused thiazolidine rings improve binding to EGFR (ΔG ~−9 kcal/mol) .
- Metallocomplexes: Cu(II)/Pd(II) complexes of annulene ligands show enhanced cytotoxicity (e.g., IC₅₀ ~2 µM for HeLa cells) via ROS generation .
Q. What role can this compound play in supramolecular or materials chemistry?
Answer:
- Actuators: Redox-responsive [8]annulene derivatives undergo conformational changes (∆ length ~15% under ±1 V), useful in polymer actuators .
- Protecting groups: Dewar benzene analogs enable photolithographic crystallization (254 nm) for surface-patterned [6]annulene arrays .
- Optoelectronic materials: Extended π-systems exhibit broad absorption (λₘₐₓ ~450 nm) and charge mobility (µ ~10⁻³ cm²/V·s) in OFETs .
Q. How are computational methods used to resolve contradictions in aromaticity or stability data for annulenes?
Answer:
- MD simulations: Compare localized vs. delocalized bonding in [18]annulene crystals; orientational disorder may explain conflicting X-ray/NMR data .
- AdNDP analysis: Identifies 14c-2e σ-bonds in dicupra[10]annulenes, reconciling aromaticity (NICS ~−12 ppm) with bond alternation .
- CASSCF calculations: Predict Möbius aromaticity in twisted [16]annulenes (4n π-electrons) despite bond-length disparities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
